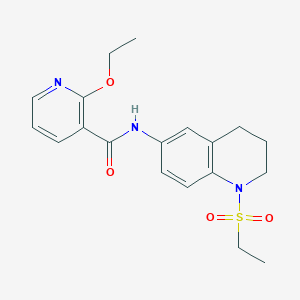

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

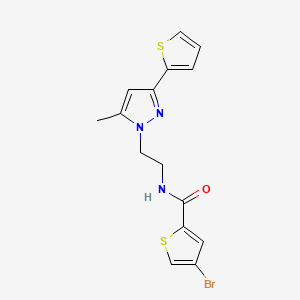

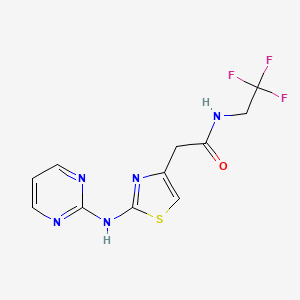

The compound “2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The ethoxy and ethylsulfonyl groups attached to the ring could potentially influence the compound’s reactivity and interactions with other molecules.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, along with ethoxy and ethylsulfonyl functional groups . These groups could influence the compound’s conformation and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the ethoxy and ethylsulfonyl groups could influence its solubility, reactivity, and stability .Scientific Research Applications

Antibacterial Synthesis

A study focusing on the synthesis of new sulfonylquinolones, compounds related to the chemical structure of interest, outlines the practical synthesis of a potent broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This synthesis method, free of chromatographic purification, is suitable for large-scale production, indicating the potential application of related compounds in developing new antibacterial medications (Hashimoto et al., 2007).

Molecular Structure Analysis

Another study on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinates and their sulfanyl counterparts highlights the importance of molecular structure analysis in understanding the properties and potential applications of complex organic molecules. The research showed differences in crystal structures despite nearly identical molecular conformations, emphasizing the role of structural analysis in drug design and development (Cobo et al., 2008).

Histone Deacetylase Inhibition for Cancer Treatment

The development of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors presents a promising avenue for cancer therapy. These compounds demonstrated significant cytotoxicity against prostate cancer cells, with one leading compound showing higher effectiveness than the reference compound SAHA (Vorinostat) in tumor growth inhibition in a xenograft model. This highlights the potential of sulfonylquinoline derivatives in developing new cancer treatments (Yi-Min Liu et al., 2015).

Antioxidant Application in Animal Feed

Ethoxyquin, a molecule related to the structure , is extensively used as an antioxidant in animal feed to prevent lipid peroxidation. Although its direct application in human food is limited, its prevalence in animal feed and potential human exposure through consumption of animal products underscores the importance of antioxidants derived from similar chemical structures in preserving food quality and safety (Blaszczyk et al., 2013).

Synthesis of Azetidinones for Pharmacological Studies

The synthesis of substituted azetidinones derived from the dimer of Apremilast, involving sulfonamide rings, illustrates the relevance of such chemical structures in medicinal chemistry. These compounds hold potential for more biological and pharmacological applications, indicating the broad spectrum of uses for chemicals related to 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide in drug discovery and development (Jagannadham et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s biologically active, its effects would likely depend on its interactions with specific proteins or enzymes in the body.

properties

IUPAC Name |

2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-3-26-19-16(8-5-11-20-19)18(23)21-15-9-10-17-14(13-15)7-6-12-22(17)27(24,25)4-2/h5,8-11,13H,3-4,6-7,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDXVVNOKUSKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)

![Ethyl 1-[3-(aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B2430998.png)